Cas no 1248548-23-3 (Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate)

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
- 1H-Pyrazole-4-Acetic Acid 1-Methyl Methyl Ester
- methyl 2-(1-methylpyrazol-4-yl)acetate
- AK-88677
- ANW-67338
- CTK8C1835
- KB-254971
- MolPort-019-869-277
- SureCN877044
- AS-53237
- CS-0049217
- 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester
- P16233
- (1-methyl-1H-pyrazol-4-yl)-acetic acid methyl ester
- EN300-138905
- SCHEMBL877044
- AKOS016006754
- SY097825
- MFCD17267695
- GQPDBLNFHVXFRN-UHFFFAOYSA-N
- 1248548-23-3
- Methyl2-(1-methyl-1H-pyrazol-4-yl)acetate
- DTXSID40735844
- YZB54823
- Methyl (1-methyl-1H-pyrazol-4-yl)acetate
- Z812520148
- DB-334740
-
- MDL: MFCD17267695
- インチ: InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
- InChIKey: GQPDBLNFHVXFRN-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(CC(=O)OC)C=N1
計算された属性
- せいみつぶんしりょう: 154.074227566g/mol
- どういたいしつりょう: 154.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 44.1Ų
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172924-1g |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 97% | 1g |
¥1016.90 | 2023-09-01 | |
abcr | AB486100-250 mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate; . |
1248548-23-3 | 250MG |
€196.30 | 2022-07-29 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932713-250mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95% | 250mg |
¥576.00 | 2022-09-01 | |
Enamine | EN300-138905-2.5g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 94% | 2.5g |
$636.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1214-25G |
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 97% | 25g |
¥ 19,206.00 | 2023-03-31 | |
TRC | M355600-100mg |
Methyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 100mg |
$333.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM586-50mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95+% | 50mg |
230.0CNY | 2021-07-14 | |
abcr | AB486100-500 mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate; . |
1248548-23-3 | 500MG |
€349.50 | 2022-07-29 | ||
Chemenu | CM188936-1g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95+% | 1g |
$800 | 2021-08-05 | |
Chemenu | CM188936-5g |
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95+% | 5g |
$2401 | 2021-08-05 |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetateに関する追加情報
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Comprehensive Overview
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, also known by its CAS number 1248548-23-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of acetates, specifically featuring a methyl group attached to a pyrazole ring. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key structural element that contributes to the compound's unique chemical properties and potential applications.
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multi-step organic reactions, often starting from readily available precursors such as pyrazole derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the acetate group under mild conditions, reducing energy consumption and waste generation.
One of the most promising applications of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate lies in its potential as a building block for drug discovery. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable component in medicinal chemistry. Recent studies have demonstrated that this compound can serve as a precursor for bioactive molecules with anti-inflammatory, antifungal, and anticancer properties. For example, derivatives of this compound have shown selective inhibition against certain enzymes involved in inflammatory pathways, highlighting its therapeutic potential.
In addition to its role in pharmaceutical research, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for industrial processes. For instance, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
From an analytical standpoint, the characterization of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has benefited from advances in spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the compound's molecular structure and purity. These techniques are essential for ensuring the quality and consistency of the compound in both research and industrial settings.
Looking ahead, ongoing research into Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is expected to uncover new avenues for its application. Collaborative efforts between academic institutions and industry are likely to drive innovation in its synthesis, characterization, and utilization. As our understanding of this compound deepens, it is anticipated that it will play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.
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